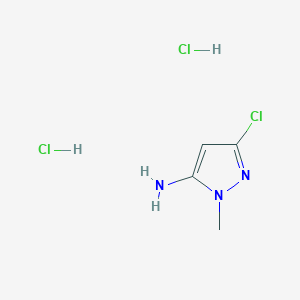
3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Research on 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride and related compounds has led to various studies on chemical synthesis, structural analysis, and potential applications in different fields. The reaction of Appel salt with 1H-pyrazol-5-amines, including N-1 methylated pyrazoles, has been investigated, showcasing methods to modify product ratios by adjusting the pH of the reaction medium. These studies have led to the synthesis of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, with structural confirmation provided by single crystal X-ray crystallography (Koyioni et al., 2014).
Bioactive Compound Development
Further research has explored the synthesis of novel compounds using 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride as a precursor or related chemical structures. For instance, studies on pyrazole derivatives have identified antitumor, antifungal, and antibacterial pharmacophore sites, demonstrating the compound's utility in developing bioactive molecules (Titi et al., 2020). Additionally, the design and synthesis of pyrazole amide derivatives have shown promising activity against the tobacco mosaic virus (TMV), highlighting the potential of such compounds in plant protection and virology research (Xiao et al., 2015).
Novel Catalyst Development
The compound and its derivatives have also been investigated in the context of catalysis. A study on the synthesis and application of a novel nanomagnetic catalyst for the preparation of pyrazolo[3,4-b]pyridines demonstrates the compound's relevance in facilitating efficient and environmentally friendly chemical reactions (Afsar et al., 2018).
Antimicrobial Activity
Compounds synthesized from 3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride have been tested for antimicrobial activity, with several showing efficacy against bacterial strains. This indicates the compound's utility in the development of new antimicrobial agents (Mistry et al., 2016).
Propiedades
IUPAC Name |
5-chloro-2-methylpyrazol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3.2ClH/c1-8-4(6)2-3(5)7-8;;/h2H,6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNKBSILTVJEEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Cl)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-methyl-1H-pyrazol-5-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



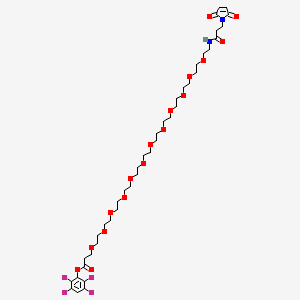
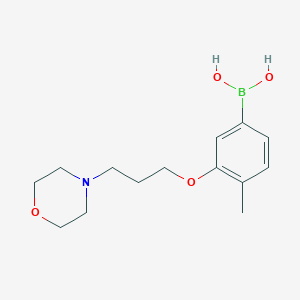
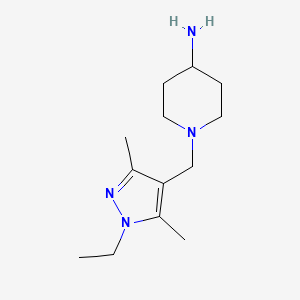
![(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride](/img/structure/B1458566.png)


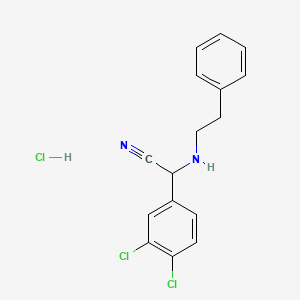
![4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1458573.png)



![methyl N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]carbamate](/img/structure/B1458581.png)

